5-(beta-D-Glucopyranosyl-oxy)pentanoic acid
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Overview
Description
5-(beta-D-Glucopyranosyl-oxy)pentanoic acid is a chemical compound with the molecular formula C11H20O8 and a molecular weight of 280.27 g/mol This compound is characterized by the presence of a glucopyranosyl group attached to a pentanoic acid backbone, making it a glucoside derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(beta-D-Glucopyranosyl-oxy)pentanoic acid typically involves the glycosylation of pentanoic acid derivatives with glucopyranosyl donors. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
5-(beta-D-Glucopyranosyl-oxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the glucopyranosyl group to its corresponding alcohol.
Substitution: The glucopyranosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-(beta-D-Glucopyranosyl-oxy)pentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(beta-D-Glucopyranosyl-oxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The glucopyranosyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pentanoic acid backbone may also play a role in the compound’s overall activity by influencing its solubility, stability, and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Glucosides: Compounds with similar glucopyranosyl groups attached to different backbones.
Pentanoic Acid Derivatives: Compounds with similar pentanoic acid backbones but different functional groups attached.
Uniqueness
5-(beta-D-Glucopyranosyl-oxy)pentanoic acid is unique due to its specific combination of a glucopyranosyl group and a pentanoic acid backbone. This combination imparts distinct chemical and biological properties that differentiate it from other glucosides and pentanoic acid derivatives .
Properties
IUPAC Name |
5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIKYBTTARCDP-WVTGURRWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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